molecular formula C9H11Br2NO4 B13136957 H-D-Tyr(3,5-DiBr)-OH.H2O

H-D-Tyr(3,5-DiBr)-OH.H2O

Cat. No.: B13136957
M. Wt: 357.00 g/mol
InChI Key: AHVWYAAFMAVNCY-OGFXRTJISA-N
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Description

H-D-Tyr(3,5-DiBr)-OH.H2O: is a derivative of the amino acid tyrosine, where the hydrogen atoms at the 3 and 5 positions of the phenyl ring are replaced by bromine atoms. This compound is often used in peptide synthesis and biochemical research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Tyr(3,5-DiBr)-OH.H2O typically involves the bromination of tyrosine. The reaction is carried out in an aqueous medium with bromine as the brominating agent. The reaction conditions include maintaining a controlled temperature and pH to ensure selective bromination at the 3 and 5 positions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactors where tyrosine is treated with bromine under controlled conditions. The product is then purified through crystallization and recrystallization processes to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: H-D-Tyr(3,5-DiBr)-OH.H2O can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to a quinone derivative.

    Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions, reverting the compound back to tyrosine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tyrosine.

    Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: H-D-Tyr(3,5-DiBr)-OH.H2O is used in the synthesis of peptides and proteins, serving as a building block in the development of novel biomolecules.

Biology: In biological research, this compound is used to study the effects of brominated tyrosine residues in proteins and enzymes, providing insights into protein structure and function.

Medicine: this compound is investigated for its potential therapeutic applications, including its role in the development of brominated peptide-based drugs.

Industry: The compound is used in the production of specialized peptides for industrial applications, including enzyme inhibitors and diagnostic reagents.

Mechanism of Action

The mechanism by which H-D-Tyr(3,5-DiBr)-OH.H2O exerts its effects involves the interaction of the brominated tyrosine residue with specific molecular targets. The bromine atoms can participate in halogen bonding, influencing the binding affinity and specificity of peptides and proteins. The compound can also modulate enzymatic activity by altering the electronic and steric properties of the active site.

Comparison with Similar Compounds

    H-D-Tyr(3-I)-OH.H2O: A derivative with iodine instead of bromine.

    H-D-Tyr(3,5-DiCl)-OH.H2O: A derivative with chlorine instead of bromine.

    H-D-Tyr(3,5-DiF)-OH.H2O: A derivative with fluorine instead of bromine.

Comparison: H-D-Tyr(3,5-DiBr)-OH.H2O is unique due to the presence of bromine atoms, which provide distinct electronic and steric effects compared to other halogenated derivatives. Bromine atoms are larger and more polarizable than chlorine and fluorine, leading to different reactivity and binding properties. This makes this compound particularly useful in applications where specific halogen bonding interactions are desired.

Properties

Molecular Formula

C9H11Br2NO4

Molecular Weight

357.00 g/mol

IUPAC Name

(2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid;hydrate

InChI

InChI=1S/C9H9Br2NO3.H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H2/t7-;/m1./s1

InChI Key

AHVWYAAFMAVNCY-OGFXRTJISA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)C[C@H](C(=O)O)N.O

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N.O

Origin of Product

United States

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